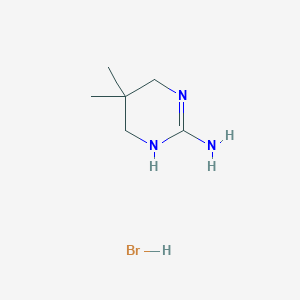![molecular formula C13H17ClF3NO B1434905 Oxan-4-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride CAS No. 1803591-16-3](/img/structure/B1434905.png)
Oxan-4-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride
Descripción general
Descripción
“Oxan-4-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride” is a chemical compound with the CAS Number: 1803591-16-3 . It has a molecular weight of 295.73 .
Molecular Structure Analysis
The IUPAC name for this compound is (4-(trifluoromethyl)tetrahydro-2H-pyran-4-yl)methanamine hydrochloride . The Inchi Code is 1S/C7H12F3NO.ClH/c8-7(9,10)6(5-11)1-3-12-4-2-6;/h1-5,11H2;1H .Physical And Chemical Properties Analysis
This compound is a powder . It is stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Research on related compounds has focused on synthesis and structural characterization. For instance, the synthesis and antiosteoclast activity of certain boronates, involving reactions with piperidin-2-yl-methanamine, indicate the potential of these compounds in medical research (Reddy et al., 2012).
Pharmacological Applications
- Studies on analogs of Oxan-4-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride reveal their potential in medical applications. For example, certain neurokinin-1 receptor antagonists demonstrate effectiveness in pre-clinical tests for conditions like emesis and depression (Harrison et al., 2001).
Optical and Material Science Applications
- The optical properties of related polyoxadiazoles highlight the use of these compounds in polymer optoelectronic devices, demonstrating their significance in materials science (Hajduk et al., 2010).
Photocytotoxicity Research
- Research on iron(III) complexes involving similar compounds shows their application in cellular imaging and photocytotoxicity, important in cancer research and treatment (Basu et al., 2014).
Safety and Hazards
Mecanismo De Acción
Pharmacokinetics (ADME)
- Information on absorption is not available in the provided data . The compound likely distributes throughout the body, reaching target tissues. Metabolism pathways are unknown. Elimination occurs through urine or feces. Factors like solubility, stability, and metabolism influence bioavailability.
Action Environment
Análisis Bioquímico
Biochemical Properties
Oxan-4-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind to specific receptors on the cell surface, initiating a cascade of biochemical reactions. These interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces. The compound’s trifluoromethyl group enhances its binding affinity to certain proteins, making it a valuable tool in biochemical research .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to activate certain signaling pathways, leading to changes in gene expression and alterations in cellular metabolism. These effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular physiology .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to specific enzymes, leading to either inhibition or activation of their activity. This binding can result in changes in gene expression, which in turn affects cellular function. The trifluoromethyl group of the compound plays a crucial role in enhancing its binding affinity and specificity towards target biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods. Long-term exposure to the compound can lead to sustained changes in cellular function, highlighting the importance of temporal analysis in biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, emphasizing the need for careful dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, providing insights into the compound’s role in cellular metabolism. Understanding these metabolic pathways is essential for elucidating the compound’s biochemical properties and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes via specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, influencing its activity and function. The compound’s distribution within tissues also affects its overall efficacy and potential therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. The compound is directed to particular compartments or organelles within the cell, where it exerts its effects. Targeting signals and post-translational modifications play a crucial role in determining the compound’s subcellular localization. Understanding these localization patterns is essential for elucidating the compound’s mechanism of action and its impact on cellular function .
Propiedades
IUPAC Name |
oxan-4-yl-[3-(trifluoromethyl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO.ClH/c14-13(15,16)11-3-1-2-10(8-11)12(17)9-4-6-18-7-5-9;/h1-3,8-9,12H,4-7,17H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYMHGNMGYSSQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC(=CC=C2)C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 1H-pyrazolo[1,5-a]imidazole-7-carboxylate hydrochloride](/img/structure/B1434823.png)
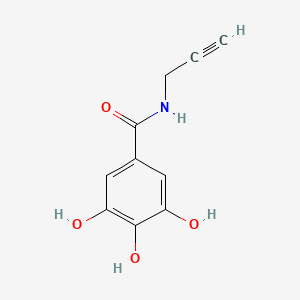
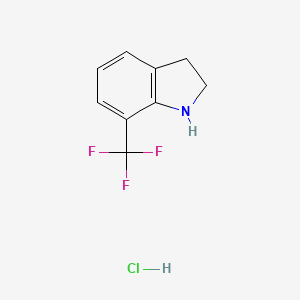
![Dimethyl[2-(4-nitrophenyl)ethyl]amine hydrochloride](/img/structure/B1434829.png)
![[5-(2-Methylpropyl)-1,3,4-oxadiazol-2-yl]methanamine, oxalic acid](/img/structure/B1434830.png)
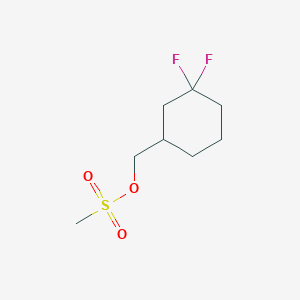
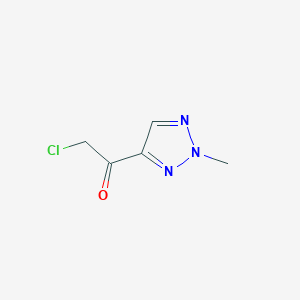
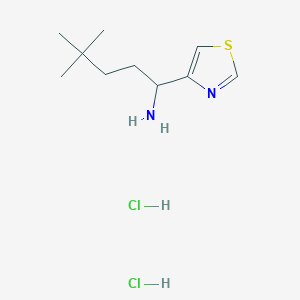
![[2-(Trifluoromethyl)-1,3-oxazol-5-yl]methanol](/img/structure/B1434838.png)

![10,13-Dimethyl-3,11-dioxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B1434840.png)
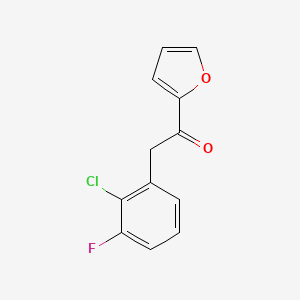
![2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]ethan-1-amine dihydrochloride](/img/structure/B1434843.png)
